CYP2C19 Inhibition: 9-Oxo-9-phenylnonanoic acid Shows Positive Classification Versus Negative Comparators
9-Oxo-9-phenylnonanoic acid is computationally predicted to act as a CYP2C19 inhibitor, a classification that distinguishes it from structurally related compounds within the same screening panel. The compound received a 'Yes' classification for CYP2C19 inhibition, whereas the comparator 9-undecenoic acid, 2,6,10-trimethyl—a branched-chain fatty acid of comparable molecular weight—received a 'No' classification under identical prediction parameters [1]. This differential CYP inhibition profile is directly attributable to the phenyl ketone moiety present in 9-oxo-9-phenylnonanoic acid but absent in the comparator.
| Evidence Dimension | CYP2C19 inhibitor classification (in silico prediction) |
|---|---|
| Target Compound Data | Yes (positive inhibitor classification) |
| Comparator Or Baseline | 9-Undecenoic acid, 2,6,10-trimethyl: No (negative inhibitor classification) |
| Quantified Difference | Qualitative difference: positive vs. negative classification |
| Conditions | In silico ADME prediction model; same computational pipeline applied to both compounds; data compiled in Table 4 of PMC10928031 |
Why This Matters
Procurement of 9-oxo-9-phenylnonanoic acid over 9-undecenoic acid derivatives is essential for studies investigating CYP2C19-mediated drug metabolism or drug-drug interaction potential, where the comparator's negative classification would yield non-representative results.
- [1] Khan M, et al. In silico ADME and molecular docking analysis of phytochemicals. Table 4: CYP2C19 inhibitor classification for 8-Benzoyloctanoic acid vs. 9-Undecenoic acid, 2,6,10-trimethyl. PMC10928031. View Source
